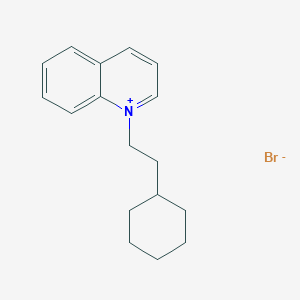
1-(2-Cyclohexylethyl)quinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclohexylethyl)quinolin-1-ium bromide is a quaternary ammonium compound with a molecular formula of C17H22BrN. This compound is known for its unique structure, which includes a quinoline ring system substituted with a cyclohexylethyl group. The bromide ion serves as the counterion to balance the charge of the quinolinium cation.
Preparation Methods
The synthesis of 1-(2-Cyclohexylethyl)quinolin-1-ium bromide typically involves the quaternization of quinoline with a suitable alkylating agent. One common method is the reaction of quinoline with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like acetonitrile or acetone under reflux conditions. The product is then isolated by recrystallization from a suitable solvent .
Chemical Reactions Analysis
1-(2-Cyclohexylethyl)quinolin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Electrophilic Substitution Reactions: The quinoline ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Scientific Research Applications
1-(2-Cyclohexylethyl)quinolin-1-ium bromide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. .
Material Science: The compound’s quaternary ammonium structure makes it useful in the synthesis of ionic liquids and as a phase-transfer catalyst in organic synthesis.
Biological Studies: It is used in studies related to cell membrane interactions and ion transport due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylethyl)quinolin-1-ium bromide involves its interaction with biological membranes and proteins. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. The cyclohexylethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromide ion can also participate in ion exchange processes, affecting cellular ion balance .
Comparison with Similar Compounds
1-(2-Cyclohexylethyl)quinolin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
1-Methylquinolin-1-ium bromide: Similar structure but with a methyl group instead of a cyclohexylethyl group, leading to different lipophilicity and biological activity.
1-Benzylquinolin-1-ium bromide: Contains a benzyl group, which affects its interaction with biological targets and its solubility properties.
1-(2-Hydroxyethyl)quinolin-1-ium bromide: The presence of a hydroxyethyl group introduces additional hydrogen bonding capabilities, influencing its reactivity and biological interactions
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the quinoline scaffold in chemical and biological research.
Properties
CAS No. |
6323-38-2 |
|---|---|
Molecular Formula |
C17H22BrN |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)quinolin-1-ium;bromide |
InChI |
InChI=1S/C17H22N.BrH/c1-2-7-15(8-3-1)12-14-18-13-6-10-16-9-4-5-11-17(16)18;/h4-6,9-11,13,15H,1-3,7-8,12,14H2;1H/q+1;/p-1 |
InChI Key |
VQULTASCFDKNJH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)CC[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
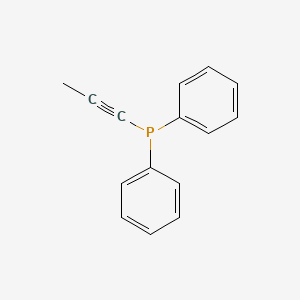

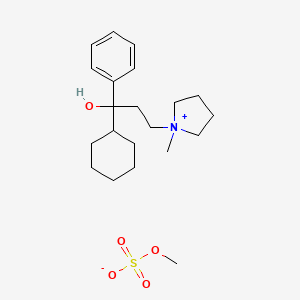
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
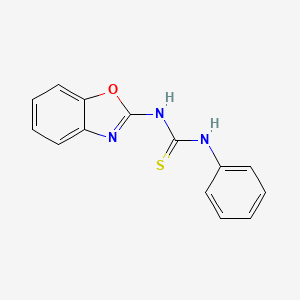


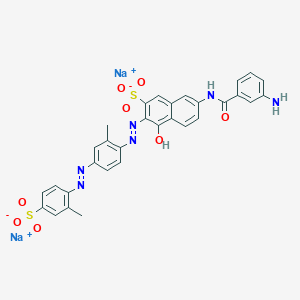
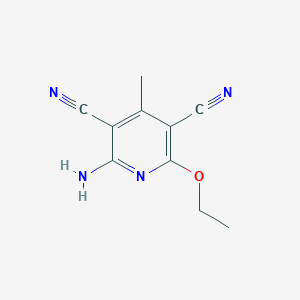
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
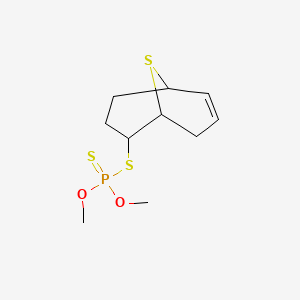
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)
